magnesium;1-propylnaphthalene;bromide
Description
Magnesium;1-propylnaphthalene;bromide is an organomagnesium compound, structurally analogous to Grignard reagents (RMgX, where R = organic group, X = halide). Specifically, it consists of a 1-propylnaphthalene group bonded to magnesium and a bromide counterion. Such compounds are typically moisture-sensitive and reactive, serving as nucleophilic agents in organic synthesis for forming carbon-carbon bonds . The naphthalene backbone and propyl substituent may influence its solubility, stability, and reactivity compared to simpler alkyl or aryl Grignard reagents.
Properties
CAS No. |
125884-00-6 |
|---|---|
Molecular Formula |
C13H13BrMg |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
magnesium;1-propylnaphthalene;bromide |
InChI |
InChI=1S/C13H13.BrH.Mg/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;;/h3-5,7-10H,1-2,6H2;1H;/q-1;;+2/p-1 |
InChI Key |
MMRQQLIJVJZBPI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-propylnaphthalene;bromide is typically prepared by the reaction of 1-propylnaphthalene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is initiated by the insertion of magnesium into the carbon-bromine bond of 1-propylnaphthalene bromide, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with mechanical stirrers and reflux condensers. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen, which can deactivate the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-propylnaphthalene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: Diethyl ether, tetrahydrofuran.
Conditions: Anhydrous conditions, inert atmosphere.
Major Products Formed
Alcohols: Formed by nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed by reduction reactions.
Substituted Compounds: Formed by substitution reactions with halides.
Scientific Research Applications
Magnesium;1-propylnaphthalene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium;1-propylnaphthalene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules, such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Table 1: Solubility Comparison of MgBr₂ and Related Compounds
Table 2: Thermal and Catalytic Properties
*Turnover number (TON) = moles product per mole catalyst.
Research Findings
- Reactivity : The 1-propylnaphthalene group likely enhances steric stabilization, reducing side reactions compared to simpler alkyl Grignards. However, the naphthalene ring may lower solubility in ethers, necessitating polar aprotic solvents like THF .
- Synthesis : Formation likely involves reacting 1-bromo-1-propylnaphthalene with magnesium metal in anhydrous THF, analogous to standard Grignard preparations .
- Applications: Potential use in synthesizing polyaromatic hydrocarbons or functionalized naphthalene derivatives for pharmaceuticals and materials science .
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